Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-
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Overview
Description
Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- is an organosulfur compound that features both sulfonic acid and azo functional groups. This compound is known for its vibrant color and is often used in dye and pigment industries. The presence of the sulfonic acid group makes it highly soluble in water, while the azo group contributes to its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- typically involves the diazotization of 3-chloro-4-hydroxyaniline followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments to maintain the stability of the diazonium salt and to facilitate the coupling reaction.
Diazotization: 3-chloro-4-hydroxyaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling: The diazonium salt is then reacted with benzenesulfonic acid under acidic conditions to yield the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems to control temperature and pH levels.
- Efficient purification techniques such as crystallization and filtration to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- primarily involves its interaction with molecular targets through its functional groups:
Azo Group: The azo group can undergo reduction to form amines, which can interact with various biological molecules.
Sulfonic Acid Group: The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- can be compared with other similar compounds such as:
Sulfanilic Acid: Another sulfonic acid derivative but lacks the azo group, making it less chromophoric.
p-Toluenesulfonic Acid: Contains a methyl group instead of the azo group, leading to different chemical properties and applications.
Phenylsulfonic Acid: Similar sulfonic acid functionality but without the additional substituents, making it less versatile in applications.
The uniqueness of benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]- lies in its combination of sulfonic acid and azo groups, which impart both solubility and chromophoric properties, making it highly valuable in various industrial and research applications.
Properties
CAS No. |
50573-58-5 |
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Molecular Formula |
C12H9ClN2O4S |
Molecular Weight |
312.73 g/mol |
IUPAC Name |
4-[(3-chloro-4-hydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-7-9(3-6-12(11)16)15-14-8-1-4-10(5-2-8)20(17,18)19/h1-7,16H,(H,17,18,19) |
InChI Key |
NXCHQDZAQDBOSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)Cl)S(=O)(=O)O |
Origin of Product |
United States |
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